Sarcosylglycylglycine

Vue d'ensemble

Description

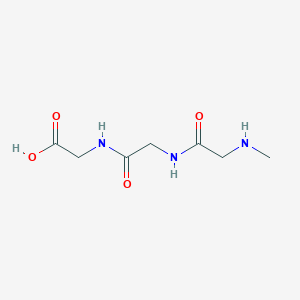

Sarcosylglycylglycine is a synthetic compound with the molecular formula C7H13N3O4 and a molecular weight of 203.199 g/mol . It is a derivative of glycine, an amino acid, and is known for its unique properties and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sarcosylglycylglycine can be synthesized through a series of chemical reactions involving glycine derivatives. One common method involves the reaction of sarcosine (N-methylglycine) with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions: Sarcosylglycylglycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Sodium hydroxide in ethanol at elevated temperatures.

Major Products:

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted glycine derivatives.

Applications De Recherche Scientifique

Biochemical Applications

Protein Solubilization and Extraction:

Sarcosylglycylglycine is utilized in the extraction and solubilization of proteins, particularly in studies involving α-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound can effectively destabilize α-synuclein filaments, facilitating their study in various structural analyses . This property is crucial for understanding the molecular mechanisms underlying neurodegeneration and developing potential therapeutic strategies.

Case Study: α-Synuclein Filament Stability

A study demonstrated that patient-derived α-synuclein filament strains exhibit different stability when treated with this compound. The research found that filaments from Parkinson’s disease patients were less resistant to solubilization compared to those from patients with multiple system atrophy. This differential solubilization highlights the importance of this compound in studying disease-specific protein aggregates .

Pharmacological Applications

Potential Therapeutic Uses:

this compound has been investigated for its pharmacological properties, particularly in the context of drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it a candidate for improving drug delivery systems. The compound's role as a surfactant can aid in the formulation of pharmaceutical products, thereby enhancing bioavailability.

Research Insights:

Recent studies have explored the use of this compound in formulating nanoparticles for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents, improving their pharmacokinetic profiles and reducing side effects . The compound's biocompatibility further supports its potential use in clinical applications.

Material Science Applications

Surfactant Properties:

In material science, this compound serves as an effective surfactant in various formulations. Its amphiphilic nature enables it to lower surface tension, which is beneficial in applications such as emulsification and dispersion of particles in solutions. This property is particularly useful in the development of advanced materials, including coatings and composites.

Case Study: Nanoparticle Stability

Research has shown that incorporating this compound into nanoparticle formulations enhances their stability and dispersibility in aqueous environments. This characteristic is essential for applications in drug delivery systems and diagnostic imaging .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of sarcosylglycylglycine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.

Comparaison Avec Des Composés Similaires

- Sarcosine (N-methylglycine)

- Glycylglycine

- N-lauroylsarcosine

Comparison: Sarcosylglycylglycine is unique due to its combined structural features of sarcosine and glycine, which confer distinct chemical and biological properties. Unlike sarcosine, it has an additional glycine moiety, enhancing its versatility in chemical synthesis and biological applications. Compared to glycylglycine, it possesses a methyl group, which affects its reactivity and solubility. N-lauroylsarcosine, on the other hand, is primarily used as a surfactant, whereas this compound has broader applications in research and industry .

Activité Biologique

Sarcosylglycylglycine, a dipeptide derivative of glycine, has garnered attention in the field of biochemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is composed of the amino acids sarcosine (N-methylglycine) and glycylglycine. Its chemical formula is represented as CHNO, which highlights its small molecular size conducive for biological interactions.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that peptides derived from food sources, including this compound, exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells .

- ACE Inhibition : Certain peptide fractions containing this compound have shown angiotensin-converting enzyme (ACE) inhibitory effects, which are beneficial for managing hypertension .

- Antimicrobial Properties : Similar to other bioactive peptides, this compound may possess antimicrobial properties that can inhibit the growth of specific pathogens .

Case Studies and Experimental Data

-

Antioxidant and ACE-Inhibitory Activities :

- A study involving cheese-derived peptides reported that specific fractions containing this compound demonstrated significant ACE-inhibitory activity with IC values indicating effective blood pressure regulation. For instance, certain peptide fractions showed IC values as low as 15 µmol/L against ACE .

- Peptide Profiling :

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| ACE Inhibition | Blood pressure regulation | |

| Antimicrobial | Inhibition of pathogen growth |

Future Directions

Research into this compound is still emerging, with several avenues for future exploration:

- Clinical Trials : Further investigations are needed to confirm the efficacy of this compound in clinical settings, particularly regarding its cardiovascular benefits.

- Mechanistic Studies : Understanding the precise molecular pathways through which this compound exerts its biological effects will enhance its application in therapeutic contexts.

- Formulation Development : The incorporation of this compound into functional foods or nutraceuticals could provide health benefits beyond basic nutrition.

Propriétés

IUPAC Name |

2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFXURFHXRJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400134 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18479-98-6 | |

| Record name | ST50554127 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the reaction between Sarcosylglycylglycine and 9-Methyl-10-chloromethylanthracene?

A1: The study investigates the reaction between this compound, a tripeptide, and 9-Methyl-10-chloromethylanthracene, a known carcinogen. [, ] This is important because understanding how carcinogens interact with biological molecules like peptides can provide insights into the mechanisms of cancer development.

Q2: What information do the crystal structures provide about the reaction product?

A2: While the provided abstracts do not detail the specific findings, they highlight that the crystal structures of this compound, 9-Methyl-10-chloromethylanthracene, and their reaction product have been determined. [, ] Analyzing these structures can reveal the specific site of alkylation on the tripeptide by the carcinogen and provide valuable information about the chemical changes induced by this reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.